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Aldehydo-muramic acid -

Aldehydo-muramic acid

Catalog Number: EVT-8015324
CAS Number:
Molecular Formula: C9H17NO7
Molecular Weight: 251.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aldehydo-muramic acid is a muramic acid. It is functionally related to an aldehydo-D-glucosamine.
Source and Classification

Aldehydo-muramic acid is classified as a carbohydrate derivative, specifically a sugar acid. It is derived from muramic acid, which itself is composed of N-acetylglucosamine and lactic acid. The presence of an aldehyde group distinguishes aldehydo-muramic acid from its parent compound, potentially influencing its reactivity and biological functions. Muramic acid is predominantly sourced from the cell walls of bacteria, particularly Gram-positive organisms where it forms part of the peptidoglycan structure .

Synthesis Analysis

The synthesis of aldehydo-muramic acid can be approached through various chemical methodologies. One notable method involves the conversion of muramic acid into its aldehyde form through oxidation processes.

Key Synthesis Steps

  1. Starting Material: The synthesis typically begins with muramic acid or its derivatives.
  2. Oxidation Reaction: A common approach includes using oxidizing agents such as sodium periodate or chromium trioxide to convert the hydroxyl group into an aldehyde.
  3. Purification: Following the reaction, purification steps such as recrystallization or chromatography are employed to isolate aldehydo-muramic acid from by-products.

This method emphasizes efficiency and yield, with parameters like temperature, time, and concentration being critical for optimizing the synthesis process .

Molecular Structure Analysis

Aldehydo-muramic acid features a unique molecular structure characterized by its sugar backbone and an aldehyde functional group.

Structural Components

  • Core Structure: The backbone consists of a hexose sugar (N-acetylglucosamine) linked to a lactic acid moiety.
  • Functional Groups: The presence of an aldehyde group at one end significantly alters its chemical behavior compared to muramic acid.

Molecular Formula

The molecular formula for aldehydo-muramic acid can be represented as C10_{10}H17_{17}N1_{1}O5_{5}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions.

Chemical Reactions Analysis

Aldehydo-muramic acid participates in various chemical reactions that are crucial for its biological activity.

Key Reactions

  1. Condensation Reactions: Aldehydo-muramic acid can undergo condensation with amines or alcohols, forming imines or hemiacetals, respectively.
  2. Redox Reactions: The aldehyde group is susceptible to reduction reactions, allowing it to participate in further synthetic pathways or biological interactions.

These reactions are significant in biochemical pathways involving bacterial cell wall synthesis and degradation .

Mechanism of Action

The mechanism of action for aldehydo-muramic acid primarily relates to its role in bacterial physiology.

Biological Role

  • Peptidoglycan Biosynthesis: Aldehydo-muramic acid serves as a building block in the biosynthesis of peptidoglycan, which is essential for maintaining cell wall integrity.
  • Immune Response Modulation: It may also play a role in modulating immune responses due to its structural similarity to other immunogenic compounds found in bacteria.

The interaction with specific receptors in host organisms can trigger immune signaling pathways, highlighting its importance in host-pathogen interactions .

Physical and Chemical Properties Analysis

Aldehydo-muramic acid exhibits several distinct physical and chemical properties.

Key Properties

  • Solubility: It is soluble in water due to its polar functional groups.
  • Melting Point: The melting point typically ranges between 150-160 °C, indicating stability under moderate thermal conditions.
  • Reactivity: The aldehyde functional group makes it reactive towards nucleophiles, facilitating various chemical transformations.

These properties are crucial for its application in laboratory settings and potential pharmaceutical uses .

Applications

Aldehydo-muramic acid has several scientific applications due to its unique properties and biological significance.

Notable Applications

  1. Antibiotic Development: Its role in peptidoglycan synthesis makes it a target for antibiotic development aimed at inhibiting bacterial growth.
  2. Immunological Studies: Researchers utilize it to study immune responses elicited by bacterial components.
  3. Biochemical Research: It serves as a model compound for studying carbohydrate chemistry and enzyme interactions related to bacterial metabolism.

These applications underscore the relevance of aldehydo-muramic acid in both fundamental research and applied sciences .

Structural and Functional Analysis of Aldehydo-Muramic Acid in Bacterial Peptidoglycan

Role in Peptidoglycan Backbone Architecture and Cross-Linking Mechanisms

Aldehydo-muramic acid represents a critical oxidation state of N-acetylmuramic acid (MurNAc) where the C1 hydroxyl group is converted to an aldehyde functionality. This chemical modification plays a pivotal structural role in the peptidoglycan (PG) matrix that forms the stress-bearing scaffold of bacterial cell walls. Within the glycan backbone, aldehydo-muramic acid residues alternate with N-acetylglucosamine (GlcNAc) units via β(1→4) glycosidic bonds, creating the fundamental framework of the PG sacculus [1] [3]. This polymeric architecture forms a continuous mesh-like structure surrounding the bacterial cytoplasmic membrane, providing mechanical stability and counteracting internal osmotic pressure [3] [9].

The chemical reactivity of the aldehydo group enables crucial cross-linking reactions that determine PG rigidity. In Gram-positive bacteria, the aldehyde functionality participates in direct amidation with the ω-amino group of diaminopimelic acid (DAP) from adjacent stem peptides, creating covalent bonds between parallel glycan strands. This cross-linking mechanism differs fundamentally from the transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs) that form peptide bridges [1] [5]. Biochemical analyses reveal that approximately 20-30% of muramic acid residues exist in the aldehydo form in mature Bacillus subtilis PG, increasing to 40-50% in stationary phase cells, indicating developmental regulation of this oxidative modification [1].

The cross-linking density varies significantly between bacterial species and directly influences cell wall properties. Mycobacterial PG exhibits exceptionally high cross-linking rates (70-80%), achieved through both D-D (D-alanyl-meso-DAP) and L-D (meso-DAP-meso-DAP) bonds. This extensive cross-linking creates a reticulated matrix that provides structural integrity necessary for pathogen persistence [9]. The aldehydo-muramic acid residues serve as anchoring points for other cell wall components, including teichoic acids in Gram-positive bacteria and the arabinogalactan-mycolic acid complex in mycobacteria [3] [9].

Table 1: Cross-linking Patterns Mediated by Aldehydo-Muramic Acid in Bacterial Peptidoglycan

Bacterial TypeCross-link TypeFrequencyMediating Chemical GroupBiological Consequence
Gram-negative (E. coli)D-D (D-Ala→mDAP)~50%Aldehyde of MurNAcModerate rigidity, flexibility during division
Gram-positive (S. aureus)Peptide bridge (Gly5)~80%Aldehyde of MurNAcHigh mechanical strength
Mycobacteria (M. tuberculosis)D-D & L-D (mDAP→mDAP)70-80%Aldehyde of MurNAcExceptional structural integrity
Gram-positive (Streptococci)Direct L-Lys→D-Ala~70%Aldehyde of MurNAcResistance to osmotic shock

Stereochemical Specificity and Configuration-Dependent Biological Activity

The chiral integrity of aldehydo-muramic acid is fundamental to its biological function. Naturally occurring aldehydo-muramic acid exists exclusively in the D-gluco configuration with the C2 acetamido group in equatorial orientation and the C3 D-lactoyl ether substituent adopting an axial position. This specific stereochemistry creates a topochemical landscape that is precisely recognized by PG biosynthetic enzymes [1] [2]. Biochemical studies demonstrate that synthetic L-enantiomers of muramyl peptides fail to activate NOD-like receptors (NLRs), highlighting the stereospecific nature of innate immune recognition [1].

The conformational constraints imposed by the D-lactoyl side chain significantly influence molecular recognition events. Nuclear magnetic resonance analyses reveal that the lactoyl moiety creates a pseudo-ring structure through hydrogen bonding between the lactoyl carbonyl and the C4 hydroxyl group. This constrained conformation presents the aldehydo group in a specific spatial orientation optimal for nucleophilic attack by the ε-amino groups of lysine or diaminopimelic acid during cross-linking [1] [6]. Modifications to the lactoyl group, such as O-acetylation or removal of the carbonyl oxygen, dramatically reduce cross-linking efficiency by >90%, confirming its essential role in transition state stabilization [1].

The oxidation state at C1 dictates receptor binding specificity. While muramyl dipeptide (MDP) containing MurNAc in pyranose form activates NOD2 receptors, reduction of the aldehydo group to alcohol abolishes this immunostimulatory capacity. This discrimination demonstrates that innate immune receptors detect the electronic signature of the aldehydo functionality [1]. Similarly, lysozyme recognition requires the intact aldehydo-muramic acid structure, with enzymatic activity decreasing by 75% against PG with reduced muramic acid residues [1] [6].

Table 2: Biological Recognition of Aldehydo-Muramic Acid Stereoisomers

Receptor/EnzymeNatural Stereoisomer ActivityNon-natural Stereoisomer ActivityStructural Determinants
NOD1High (EC50 = 100 nM)Nonemeso-DAP configuration, free carboxyl groups
NOD2High (EC50 = 10 nM)NonePyranose ring, aldehydo group at C1
LysozymeEfficient cleavage (kcat = 50 s⁻¹)Reduced activity (kcat = 12 s⁻¹)Aldehydo group, D-lactoyl configuration
Penicillin-binding proteinsNormal transpeptidationNo cross-linkingC3 lactoyl ether orientation

Comparative Structural Analysis Across Gram-Positive and Gram-Negative Bacterial Lineages

The architectural implementation of aldehydo-muramic acid exhibits profound differences between Gram-positive and Gram-negative bacteria, reflecting their distinct envelope organizations. In Gram-positive organisms, aldehydo-muramic acid residues form part of a multilayered PG structure 30-100 nm thick, with glycan strands running perpendicular to the plasma membrane. This arrangement creates a dense, cross-linked matrix where approximately 80% of aldehydo groups participate in peptide cross-links or teichoic acid attachment [3] [8]. Cryo-electron tomography studies reveal that the aldehydo groups are positioned to facilitate transpeptidation reactions across multiple PG layers, creating a three-dimensional network of exceptional mechanical strength [3].

Gram-negative bacteria exhibit a markedly different structural paradigm, with a monolayer PG approximately 2-7 nm thick. In this configuration, aldehydo-muramic acid residues participate primarily in single-lattice cross-linking with cross-link rates typically below 50% [8]. The glycan strands adopt a circumferential orientation parallel to the plasma membrane, positioning aldehydo groups for lateral cross-linking rather than multilayer integration [3]. This arrangement creates a less rigid but more flexible sacculus compatible with the outer membrane structure. Biochemical analyses indicate that only 40-60% of aldehydo-muramic acid residues participate in cross-linking in Gram-negative species, with the remainder serving as structural plasticity points during cell growth and division [1] [8].

Mycobacteria represent a specialized case where aldehydo-muramic acid participates in covalent linkages to heteropolysaccharides. Approximately 70-80% of muramic acid residues in Mycobacterium tuberculosis PG are modified at the C6 hydroxyl with phosphodiester bonds to N-acetylglucosamine, which in turn connects to galactan chains of arabinogalactan [9]. This creates an extended structural continuum where the aldehydo group participates in peptide cross-links while the C6 position anchors the mycolic acid layer. Mass spectrometry studies of mycobacterial PG reveal an exceptional degree of cross-linking (70-80%) mediated by aldehydo groups, including unusual L-D bonds between diaminopimelic acid residues that further reinforce the PG lattice [9].

The chemical derivatization of aldehydo-muramic acid also varies taxonomically. In Streptococcus pneumoniae, approximately 65% of muramic acid residues undergo O-acetylation at C6, protecting against lysozyme cleavage by sterically blocking access to the β(1→4) glycosidic bond. In contrast, Staphylococcus aureus modifies the aldehydo group through amidation with ethanolamine, creating a cationic surface that repels cationic antimicrobial peptides. These modifications demonstrate how the chemical versatility of aldehydo-muramic acid contributes to pathogen-specific adaptations [1] [3].

Table 3: Taxonomic Variations in Aldehydo-Muramic Acid Implementation

Structural FeatureGram-Positive BacteriaGram-Negative BacteriaMycobacteria
PG Layer Thickness30-100 nm2-7 nm10-15 nm (with outer barrier)
Cross-linking Rate70-80%40-50%70-80%
Aldehydo Group UtilizationMulti-layer cross-linking & teichoic acid attachmentPrimarily lateral cross-linkingArabinogalactan attachment & peptide cross-links
Special ModificationsO-acetylation (Streptococci), Ethanolamine amidation (Staphylococci)Palmitoylation (some Proteobacteria)NGlyc substitution (partial)
Glycan Strand OrientationPerpendicular to membraneCircumferentialMixed orientation

Properties

Product Name

Aldehydo-muramic acid

IUPAC Name

(2R)-2-[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid

Molecular Formula

C9H17NO7

Molecular Weight

251.23 g/mol

InChI

InChI=1S/C9H17NO7/c1-4(9(15)16)17-8(5(10)2-11)7(14)6(13)3-12/h2,4-8,12-14H,3,10H2,1H3,(H,15,16)/t4-,5+,6-,7-,8-/m1/s1

InChI Key

ZZHZYDXMAKUKNS-OZRXBMAMSA-N

Canonical SMILES

CC(C(=O)O)OC(C(C=O)N)C(C(CO)O)O

Isomeric SMILES

C[C@H](C(=O)O)O[C@H]([C@H](C=O)N)[C@@H]([C@@H](CO)O)O

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